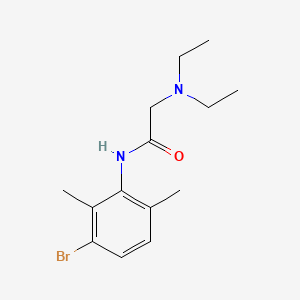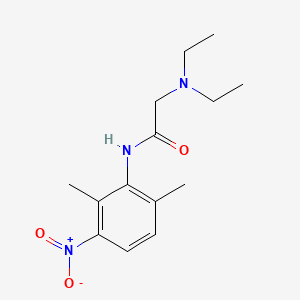![molecular formula C8H12N4O4 B587459 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil CAS No. 1794768-19-6](/img/structure/B587459.png)
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil is a synthetic compound with the molecular formula C8H9D3N4O4 and a molecular weight of 231.22 g/mol . This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA. It is characterized by the presence of an ethoxycarbonyl group and a deuterium-labeled methyl group, which makes it useful in various scientific research applications.
Preparation Methods
The synthesis of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as uracil and ethyl chloroformate.
Reaction Conditions:
Deuterium Labeling: The methyl group is then labeled with deuterium using deuterated reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The ethoxycarbonyl group and deuterium labeling can influence the compound’s binding affinity and stability, affecting its biological activity. The pathways involved may include inhibition of nucleic acid synthesis or modulation of enzyme activity .
Comparison with Similar Compounds
Similar compounds to 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil include:
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl Uracil: Lacks deuterium labeling, which may affect its stability and biological activity.
5-Ethoxycarbonylamino-1-methyl Uracil: Differs in the position of the amino group, leading to different chemical and biological properties.
1-Methyl-5-[(ethoxycarbonyl)amino] Uracil: Variation in the position of the methyl group, affecting its reactivity and interactions
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies.
Properties
IUPAC Name |
ethyl N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c1-3-16-8(15)10-4-5(9)11-7(14)12(2)6(4)13/h3,9H2,1-2H3,(H,10,15)(H,11,14)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJERWLCKFBQUEA-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(NC(=O)N(C1=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)NC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B587381.png)



![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)




